N-ethyl-N-[2-(4-methylpiperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide

Catalog No.
S3265598
CAS No.
1251673-74-1
M.F
C19H24N2O3S2
M. Wt
392.53
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-ethyl-N-[2-(4-methylpiperidine-1-carbonyl)thioph...

CAS Number

1251673-74-1

Product Name

N-ethyl-N-[2-(4-methylpiperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide

IUPAC Name

N-ethyl-N-[2-(4-methylpiperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide

Molecular Formula

C19H24N2O3S2

Molecular Weight

392.53

InChI

InChI=1S/C19H24N2O3S2/c1-3-21(26(23,24)16-7-5-4-6-8-16)17-11-14-25-18(17)19(22)20-12-9-15(2)10-13-20/h4-8,11,14-15H,3,9-10,12-13H2,1-2H3

InChI Key

MODGNTZXGHNEMZ-UHFFFAOYSA-N

SMILES

CCN(C1=C(SC=C1)C(=O)N2CCC(CC2)C)S(=O)(=O)C3=CC=CC=C3

solubility

not available

Medicinal Chemistry and Drug Design

Specific Scientific Field: Medicinal chemistry and drug design involve the discovery and development of new pharmaceutical compounds.

Summary: Piperidine derivatives serve as essential building blocks for constructing drugs. Researchers explore various synthetic methods to create substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives are present in more than twenty classes of pharmaceuticals and alkaloids. The synthesis of substituted piperidines is an ongoing area of interest in organic chemistry .

Methods and Experimental Procedures: Researchers employ diverse synthetic strategies to access piperidine derivatives:

    Cyclization Reactions: Intramolecular cyclization reactions lead to the formation of piperidine rings.

    Multicomponent Reactions: These efficient methods allow the assembly of complex piperidine structures from simple starting materials.

    Functionalization: Researchers modify existing piperidine derivatives to introduce specific functional groups.

    Hydrogenation and Amination: These transformations enable the creation of diverse piperidine scaffolds.

Results and Outcomes: The successful synthesis of novel piperidine derivatives provides valuable compounds for drug development. Researchers evaluate their biological activity and pharmacological potential. Quantitative data on yields, purity, and selectivity guide further optimization .

Electrochemical Devices: Ionic Transport Membranes

Specific Scientific Field: Electrochemistry and materials science.

Summary: Composite membranes containing piperidine-based ionic liquids, such as N-ethyl-N-methylpyrrolidinium tetrafluoroborate, have applications in electrochemical devices. These self-standing membranes find use in lithium metal batteries and other energy storage systems .

Methods and Experimental Procedures: Researchers incorporate polyvinylidene difluoride (PVDF) electrospun nanofibers within the ionic liquid matrix. The resulting composite membranes exhibit enhanced ionic transport properties.

Results and Outcomes: The self-standing membranes demonstrate improved performance in electrochemical devices, including better ion conductivity and stability. These findings contribute to the development of advanced energy storage technologies .

Antioxidant Activity

Specific Scientific Field: Biochemistry and pharmacology.

Summary: Certain piperidine derivatives exhibit antioxidant properties. For example, compounds containing a chloro group have shown strong interaction with the DPPH radical, indicating potential as antioxidants .

Methods and Experimental Procedures: Researchers evaluate the antioxidant activity of piperidine derivatives using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Results and Outcomes: Compounds with chloro-substituted piperidine moieties demonstrate promising antioxidant effects.

N-ethyl-N-[2-(4-methylpiperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide is a chemical compound characterized by its complex structure, which includes an ethyl group, a piperidine moiety, and a thiophene ring. The compound has the molecular formula C19H24N2O2S and a molecular weight of approximately 392.5 g/mol . This compound is notable for its potential applications in medicinal chemistry, particularly as a therapeutic agent.

The chemical reactivity of N-ethyl-N-[2-(4-methylpiperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide can be explored through various reactions typical of sulfonamides and amides. Common reactions include:

  • Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic attack, allowing for modifications that can enhance biological activity or solubility.
  • Hydrolysis: The amide bond may be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
  • Reduction: The carbonyl group in the piperidine can be reduced to form alcohols or other functional groups, which may alter the compound's pharmacological properties.

N-ethyl-N-[2-(4-methylpiperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide exhibits significant biological activity, particularly in the context of neurological disorders. Research indicates that compounds with similar structures may act as antagonists at muscarinic receptors, which are implicated in various neurological conditions . The presence of the piperidine and thiophene rings suggests potential interactions with biological targets, making this compound a candidate for further pharmacological studies.

The synthesis of N-ethyl-N-[2-(4-methylpiperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide typically involves multi-step organic reactions:

  • Formation of the Piperidine Derivative: Starting from 4-methylpiperidine, a carbonyl group is introduced via acylation.
  • Coupling with Thiophene: The thiophene ring is synthesized or obtained and then coupled with the piperidine derivative through a suitable coupling reaction.
  • Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting an amine with a sulfonyl chloride.

These steps may require optimization to enhance yield and purity.

N-ethyl-N-[2-(4-methylpiperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting muscarinic receptors for treating neurological disorders.
  • Chemical Biology: To study receptor-ligand interactions and elucidate mechanisms of action in cellular systems.

Interaction studies involving N-ethyl-N-[2-(4-methylpiperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide focus on its binding affinity to various receptors. Preliminary studies suggest that similar compounds may interact with muscarinic acetylcholine receptors, which could lead to therapeutic effects in conditions such as Alzheimer's disease and schizophrenia .

Several compounds share structural features with N-ethyl-N-[2-(4-methylpiperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Methylpiperidin-1-carboxamideContains piperidine and carbonylLacks thiophene; simpler structure
N-Ethyl-N-(4-methoxynaphthalen-1-yl)anilineSimilar amine functionalityDifferent aromatic system; potential for different biological activity
7-Chloro-4-[4-(2,4-dinitrobenzenesulfonyl)piperazine]quinolineContains piperazine instead of piperidineMore complex; includes halogen substitution

These compounds highlight the structural diversity within this chemical class while emphasizing the unique combination of functionalities present in N-ethyl-N-[2-(4-methylpiperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide.

XLogP3

3.8

Dates

Last modified: 08-19-2023

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